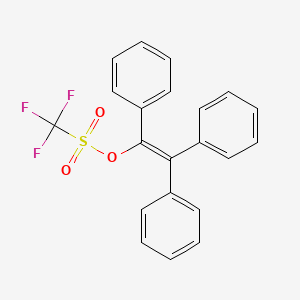

1,2,2-Triphenylvinyl trifluoromethanesulfonate

Description

Properties

CAS No. |

24764-60-1 |

|---|---|

Molecular Formula |

C21H15F3O3S |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

1,2,2-triphenylethenyl trifluoromethanesulfonate |

InChI |

InChI=1S/C21H15F3O3S/c22-21(23,24)28(25,26)27-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H |

InChI Key |

LIQYZMTWXROQGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2,2-Triphenylvinyl trifluoromethanesulfonate generally follows a two-step approach:

- Step 1: Preparation of the triphenylvinyl phenol or hydroxyl precursor.

- Step 2: Conversion of the hydroxyl group to the trifluoromethanesulfonate ester using trifluoromethanesulfonic anhydride or related triflate reagents.

This approach ensures selective triflation of the hydroxyl group, yielding the desired triflate ester with high purity and yield.

Preparation of the Hydroxyl Precursor

A key intermediate is 5-(1,2,2-triphenylvinyl)benzene-1,2,3-triol or related phenolic derivatives. This compound can be synthesized via Suzuki cross-coupling reactions followed by demethylation:

- Suzuki Cross-Coupling: A bromotriphenylethylene derivative is coupled with a trimethoxyphenylboronic acid in the presence of Pd(PPh3)4 catalyst and K2CO3 base, yielding a trimethoxy-substituted triphenylvinyl compound with yields around 93%.

- Demethylation: The trimethoxy groups are converted to hydroxyl groups by treatment with boron tribromide (BBr3) in dichloromethane at 0 °C under nitrogen atmosphere, followed by quenching with water. This step yields the triol intermediate in approximately 94% yield.

These steps provide a phenolic substrate suitable for triflation.

Triflation Reaction to Form 1,2,2-Triphenylvinyl Trifluoromethanesulfonate

The triflation step involves reacting the phenolic hydroxyl groups with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine or potassium carbonate, typically in an aprotic solvent like dichloromethane or acetonitrile. The reaction conditions are carefully controlled to avoid side reactions and ensure high selectivity.

-

- Solvent: Dichloromethane or acetonitrile

- Base: Pyridine or K2CO3

- Temperature: 0 °C to room temperature

- Reaction time: Several hours (e.g., 12 h)

- Atmosphere: Inert gas (nitrogen or argon) to prevent moisture interference

Mechanism: The trifluoromethanesulfonic anhydride reacts with the phenolic hydroxyl group to form the triflate ester, releasing trifluoromethanesulfonic acid as a byproduct, which is neutralized by the base.

Purification: After reaction completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and purified by column chromatography (e.g., petroleum ether/ethyl acetate mixtures) to isolate the pure triflate ester.

Yields: The yields for triflate ester formation vary depending on substrate and conditions but typically range from 14% to 68% for related compounds, with optimized conditions yielding higher amounts.

Alternative Preparation of Triflate Reagents

In some cases, trifluoromethanesulfonate esters are prepared by first synthesizing trifluoromethanesulfonate reagents such as methyl trifluoromethanesulfonate or trimethylsilyl trifluoromethanesulfonate, which can then be used to transfer the triflate group.

These reagents can be used to triflate phenolic substrates under mild conditions.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Suzuki Cross-Coupling | Bromotriphenylethylene, trimethoxyphenylboronic acid, Pd(PPh3)4, K2CO3 | Room temp, N2 | Several hours | ~93 | Formation of trimethoxy triphenylvinyl |

| Demethylation | BBr3 in dichloromethane | 0 °C to RT | 10 h | ~94 | Conversion to triol phenol |

| Triflation | Tf2O, base (pyridine or K2CO3), dichloromethane/acetonitrile | 0 °C to RT | 12 h | 14–68 (varies) | Formation of triflate ester |

| Methyl trifluoromethanesulfonate synthesis | Trimethyl orthoformate + Tf2O | 0 °C to 25 °C | 15 min | 99 | Used as triflate reagent |

| Trimethylsilyl triflate synthesis | Trifluoromethanesulfonic acid + trimethylchlorosilane | 10–30 °C | 12 h | 95–98 | High purity triflate reagent |

Research Findings and Considerations

- The triflation reaction is highly sensitive to moisture and requires anhydrous conditions and inert atmosphere to prevent hydrolysis of triflic anhydride and side reactions.

- The choice of base and solvent affects the reaction rate and selectivity; pyridine and K2CO3 are commonly used bases.

- Monitoring by NMR spectroscopy is effective for tracking reaction progress and confirming completion.

- Purification by column chromatography is essential to isolate the triflate ester from unreacted starting materials and side products.

- The triflate esters prepared are valuable intermediates for further functionalization, including cross-coupling and electrochemical fluorosulfonylation reactions.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Triphenylvinyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Addition Reactions: Electrophiles such as halogens, hydrogen halides, and boranes are used. Reactions may require catalysts like palladium or platinum complexes.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amine derivatives, while addition reactions with halogens produce halogenated compounds.

Scientific Research Applications

1,2,2-Triphenylvinyl trifluoromethanesulfonate has a wide range of applications in scientific research:

Materials Science: The compound is employed in the development of advanced materials with unique optical and electronic properties, such as light-emitting diodes (LEDs) and organic photovoltaics.

Biology and Medicine: Research explores its potential as a building block for bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1,2,2-triphenylvinyl trifluoromethanesulfonate involves its ability to act as an electrophile or nucleophile in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. The vinyl group can participate in addition reactions, forming new bonds with electrophiles. These properties enable the compound to interact with various molecular targets and pathways, facilitating the formation of complex structures and functional materials.

Comparison with Similar Compounds

(a) TTPE-H and TTPE-CN (Boron Complexes)

- Structure : These compounds integrate the triphenylvinyl group into boron-containing heterocycles (e.g., benzooxazaborininium-1-uide).

- Optical Properties: TTPE-H: Emission peak at ~453 nm, quantum yield (ΦF) of 3.3% in solution. TTPE-CN: Substitution with a cyano group redshifts emission to 467 nm and increases ΦF to 36.0% .

- AIE Behavior : Enhanced emission in aggregated states due to restricted intramolecular rotation (RIR) of the triphenylvinyl unit .

(b) 2,2,2-Trifluoroethyl Trifluoromethanesulfonate

- Structure : A simpler triflate ester lacking the triphenylvinyl group.

- Reactivity : Widely used as a trifluoroethylating agent due to its low boiling point (56–58°C) and high electrophilicity.

- Applications : Primarily in pharmaceutical and agrochemical synthesis, contrasting with the AIE-focused applications of 1,2,2-triphenylvinyl triflate .

(c) TPE-TPA-DCM and TPETPAFN (DCM Derivatives)

- Structure: Incorporate triphenylvinyl groups into dicyanomethylene-4H-pyran (DCM) or fumaronitrile backbones.

- Optical Properties :

Comparative Data Table

Mechanistic and Application Differences

- AIE vs. Conventional Fluorophores : Unlike traditional fluorophores (e.g., fluorescein), 1,2,2-triphenylvinyl triflate derivatives exhibit enhanced emission in aggregates due to RIR, minimizing aggregation-caused quenching (ACQ) .

- Electrophilic Reactivity : The triflate group in 1,2,2-triphenylvinyl triflate is less reactive in nucleophilic substitutions compared to methyl triflate (), but its steric bulk improves selectivity in coupling reactions .

- Thermal Stability : Triphenylvinyl derivatives exhibit higher thermal stability (decomposition >250°C) than aliphatic triflates like 2,2,2-trifluoroethyl triflate (bp 56–58°C) .

Biological Activity

1,2,2-Triphenylvinyl trifluoromethanesulfonate (TPV-TfO) is an organosulfonate compound known for its diverse applications in organic synthesis, particularly in the formation of aryl radicals and electrochemical transformations. Recent studies have begun to elucidate its biological activity, particularly concerning its anticancer properties and mechanisms of action. This article reviews the current understanding of the biological activity of TPV-TfO, highlighting relevant research findings, case studies, and potential therapeutic applications.

- Chemical Formula : CHFOS

- Molecular Weight : 404.37 g/mol

- Structure : The compound features a triphenylvinyl group attached to a trifluoromethanesulfonate moiety, which contributes to its reactivity and biological interactions.

Biological Activity Overview

Recent investigations into the biological activity of TPV-TfO have revealed several key findings:

- Cytotoxicity : TPV-TfO has shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon cancer cells. Studies indicate that it may induce cell death through apoptosis and autophagy mechanisms .

-

Mechanism of Action :

- Cell Cycle Inhibition : TPV-TfO disrupts the cell cycle at different phases, which has been observed in colon cancer and glioblastoma cells. This inhibition is linked to the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

- Comparative Efficacy : In comparative studies, TPV-TfO exhibited greater cytotoxicity than standard chemotherapeutic agents like cisplatin against certain cancer cell lines .

Case Study 1: Anticancer Potential in MCF-7 Cells

A study assessed the effects of TPV-TfO on MCF-7 breast cancer cells. It was found that:

- IC50 Value : The IC50 value for TPV-TfO was significantly lower than that of cisplatin, indicating higher potency.

- Mechanisms : The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that TPV-TfO induces apoptosis through mitochondrial pathways.

Case Study 2: Effects on Colon Cancer Cells

In another investigation focusing on colon cancer:

- Cell Viability Assay : Treatment with TPV-TfO resulted in a marked decrease in cell viability.

- ROS Generation : Kinetic studies showed that TPV-TfO treatment led to a rapid increase in ROS levels, correlating with cell death .

Data Tables

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1,2,2-Triphenylvinyl TfO | MCF-7 | < 5 | Apoptosis |

| Colon Cancer | < 10 | ROS Generation | |

| Cisplatin | MCF-7 | ~12 | Apoptosis |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1,2,2-Triphenylvinyl trifluoromethanesulfonate with high purity?

- Methodology : Synthesis typically involves the reaction of 1,2,2-triphenylethanol with trifluoromethanesulfonic anhydride (Tf₂O) in anhydrous dichloromethane (DCM) under inert conditions. Key steps include:

- Slow addition of Tf₂O to avoid exothermic side reactions.

- Use of a tertiary amine (e.g., pyridine or triethylamine) to scavenge H⁺ ions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted alcohol or acid byproducts .

- Purity Validation : Confirm purity (>95%) using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Monitor for residual triflic acid, which may require neutralization with NaHCO₃ .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Safety Protocols :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Avoid skin contact due to potential hydrolysis to triflic acid, a strong irritant .

- Storage : Store in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent moisture-induced degradation.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste as hazardous halogenated organic material .

Advanced Research Questions

Q. What reaction mechanisms dominate when 1,2,2-Triphenylvinyl trifluoromethanesulfonate is used in cross-coupling reactions?

- Mechanistic Insights : The trifluoromethanesulfonate (triflate) group acts as a superior leaving group due to its strong electron-withdrawing effect. In Suzuki-Miyaura couplings, the triflate undergoes oxidative addition with palladium catalysts (e.g., Pd(PPh₃)₄) to form arylpalladium intermediates. Steric hindrance from the triphenylvinyl group may slow transmetallation, requiring elevated temperatures (80–100°C) .

- Data Contradictions : Discrepancies in reaction yields (e.g., 40–85%) may arise from competing β-hydride elimination or catalyst poisoning. Mitigate via ligand screening (e.g., SPhos vs. XPhos) .

Q. How can researchers optimize photophysical studies of polymers derived from this monomer?

- Experimental Design :

- Polymerization : Use controlled radical polymerization (e.g., ATRP) with CuBr/PMDETA catalyst in toluene at 60°C. Monitor molecular weight via GPC.

- Photoluminescence : Characterize emission spectra (λₑₓ = 365 nm) in thin films. Compare quantum yields (Φ) of triphenylvinyl-containing polymers versus analogs with methyl or phenyl groups .

Data Analysis and Contradictions

Q. How should researchers address inconsistencies in reported thermal stability data?

- Case Study : Thermogravimetric analysis (TGA) shows decomposition onset at 180–220°C, but some studies report lower thresholds (150°C).

- Resolution : Verify purity (trace moisture accelerates degradation) and heating rates (5°C/min recommended). Use differential scanning calorimetry (DSC) to detect exothermic decomposition pathways .

Q. What strategies validate the compound’s role in catalytic asymmetric synthesis?

- Methodology :

- Chiral Ligand Screening : Test BINAP or Josiphos ligands in Pd-catalyzed asymmetric allylic alkylation.

- Enantiomeric Excess (ee) : Analyze via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD).

- Contradictions : Low ee values (<70%) may indicate competing non-catalytic pathways; optimize solvent polarity (e.g., THF vs. DMF) .

Ecological and Regulatory Considerations

Q. What are the environmental persistence and toxicity profiles of this compound?

- Data Gaps : No ecotoxicological data (e.g., LC50 for aquatic organisms) are available. Conduct zebrafish embryo toxicity assays (ZFET) to estimate EC₅₀ values.

- Regulatory Compliance : Classify as [危]4-3-III under Japanese regulations due to flammability and corrosivity. Submit Safety Data Sheets (SDS) with disposal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.